

SC-53116 (Thy-1/CD90) Antibody: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: SC-53116 hydrochloride

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For researchers and professionals in drug development, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comprehensive review of the Santa Cruz Biotechnology SC-53116 (Thy-1/CD90, clone OX7) monoclonal antibody, offering a comparative analysis with viable alternatives from other leading suppliers. This document aggregates user feedback, experimental data from publications, and detailed product specifications to aid in your selection process.

Overview of SC-53116 (Thy-1/CD90, clone OX7)

The SC-53116 antibody from Santa Cruz Biotechnology is a well-established mouse monoclonal antibody targeting the Thy-1/CD90 cell surface antigen. It is widely cited in the literature and is validated for a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), Immunoprecipitation (IP), and Flow Cytometry (FCM). It demonstrates reactivity with mouse, rat, and human samples.

User feedback on the Santa Cruz Biotechnology website indicates a high level of satisfaction, with an average rating of 4.6 out of 5 stars from 21 reviews.^[1] Positive feedback often highlights its strong and specific staining in IHC on rat brain tissue and reliable performance in WB. However, some users have reported high background in mouse kidney tissue and a lack of reactivity in equine dermal cells. One user noted that for Western Blot on mesenchymal stem cell lysates, a higher concentration (1:250-1:500) was needed to achieve a strong signal compared to the recommended starting dilution of 1:1000.^[1]

Comparison of Thy-1/CD90 Antibodies

To provide a clear comparison, the table below summarizes the key features of SC-53116 and notable alternatives from Novus Biologicals, Proteintech, and BioLegend.

Feature	SC-53116 (Santa Cruz)	NB100-65543 (Novus Biologicals)	27178-1-AP (Proteintech)	328102 (BioLegend)
Product Name	Thy-1 (OX7)	CD90/Thy1 Antibody (OX-7)	CD90 antibody	PE anti-human CD90 (Thy-1) Antibody
Catalog #	sc-53116	NB100-65543	27178-1-AP	328102
Clonality	Monoclonal	Monoclonal	Polyclonal	Monoclonal
Clone	OX7	OX-7	N/A	5E10
Host	Mouse	Mouse	Rabbit	Mouse
Isotype	IgG1	IgG1	IgG	IgG1, κ
Reactivity	Mouse, Rat, Human	Mouse, Rat	Human, Mouse, Rat, Pig	Human, Non- Human Primate
Applications	WB, IP, IF, IHC(P), FCM	WB, Flow, ICC/IF, IHC, IP	WB, IHC, IF, ELISA	Flow Cytometry
Immunogen	Rat thymocyte Thy-1 antigen	Rat Thy 1 antigen	CD90 fusion protein Ag25603	Human T- lymphoma cells
Conjugates	Unconjugated, HRP, PE, FITC, Alexa Fluor® dyes	Unconjugated, PE, FITC, Alexa Fluor® dyes	Unconjugated	PE, APC, FITC, Biotin, and others
User Reviews	4.6/5 (21 reviews)	Cited in 19 publications	Cited in 10 publications	High citation count

Experimental Data and Protocols

Detailed experimental protocols are crucial for the successful application of any antibody. Below are generalized protocols for Western Blotting and Immunohistochemistry, incorporating typical starting dilutions for the compared antibodies.

Western Blotting Protocol

This protocol provides a general framework. Optimal conditions should be determined empirically for each experimental setup.

- **Lysate Preparation:** Prepare cell or tissue lysates in RIPA buffer or a similar lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - SC-53116: Recommended starting dilution 1:200 (range 1:100-1:1000).[2] User feedback suggests 1:250-1:500 for weaker signals.[1]
 - NB100-65543: Recommended dilution range 1:100-1:2000.
 - 27178-1-AP: Recommended dilution 1:5000.[3]
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunohistochemistry (IHC-P) Protocol

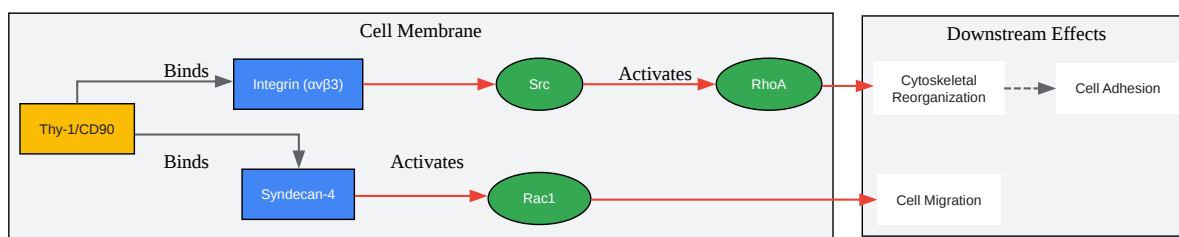
This protocol is for paraffin-embedded tissue sections.

- Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-40 minutes.
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
- Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
 - SC-53116: Recommended starting dilution 1:50 (range 1:50-1:500).[\[2\]](#)
 - NB100-65543: Recommended for IHC-Frozen at 1:10-1:500.
 - 27178-1-AP: Recommended dilution 1:200 for IHC-P.[\[4\]](#)
- Washing: Wash slides three times with PBS or TBS.
- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-conjugated secondary antibody.
- Chromogen Detection: Develop the signal with a chromogen such as DAB, and counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Signaling Pathway and Experimental Workflow

Thy-1/CD90 Signaling Pathway

Thy-1/CD90 is a GPI-anchored protein that plays a significant role in cell-cell and cell-matrix interactions, influencing processes such as cell adhesion, migration, and T-cell activation. It interacts with various molecules, including integrins (e.g., $\alpha\beta3$) and syndecan-4, to initiate downstream signaling cascades.[2][5]

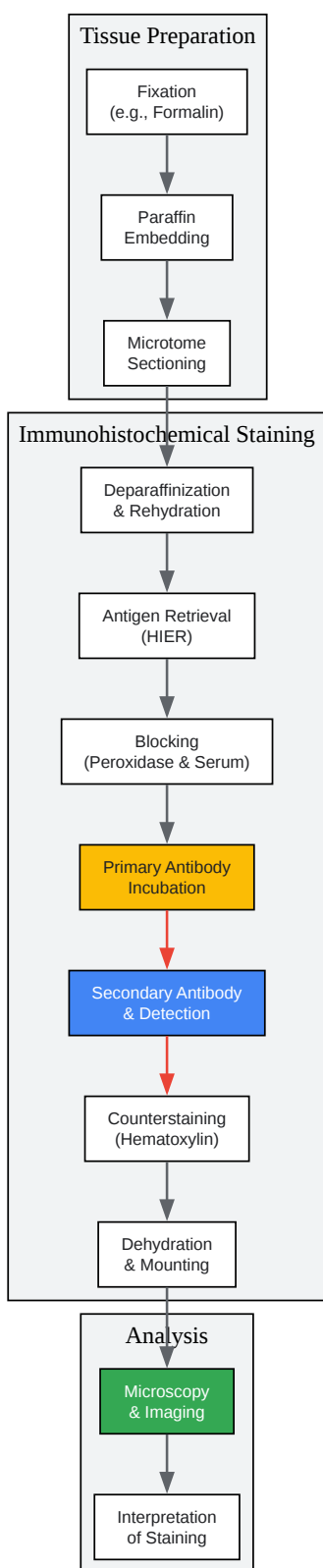


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Caption: Thy-1/CD90 signaling cascade.

Experimental Workflow for Antibody Validation

The following diagram illustrates a typical workflow for validating an antibody for use in IHC.



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Caption: IHC-P experimental workflow.

Conclusion

The SC-53116 antibody is a reliable choice for the detection of Thy-1/CD90, supported by numerous citations and positive user feedback. However, for researchers working with specific sample types or requiring alternative antibody characteristics, the offerings from Novus Biologicals, Proteintech, and BioLegend present strong alternatives. The choice between a monoclonal and a polyclonal antibody will depend on the specific experimental needs, with monoclonals offering high specificity and polyclonals potentially providing a stronger signal due to the recognition of multiple epitopes. Careful consideration of the provided data and, where possible, in-house validation will ensure the selection of the most suitable antibody for your research needs.

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